5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at the 5-position and an ethyl group at the 7-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions often include heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activity.
4-Aminopyrrolo[2,3-d]pyrimidine Derivatives: These compounds have shown potential as antitubercular agents.
Uniqueness
5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H13ClN4 |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-ethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClN4/c1-2-19-7-11(9-3-5-10(15)6-4-9)12-13(16)17-8-18-14(12)19/h3-8H,2H2,1H3,(H2,16,17,18) |
InChI Key |
MGIVOKVQHCVCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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